Cas no 1464-98-8 (Benzamide,N-2-propyn-1-yl-)

Benzamide,N-2-propyn-1-yl- 化学的及び物理的性質
名前と識別子
-
- Benzamide,N-2-propyn-1-yl-
- Benzamide, N-2-propynyl- (7CI,8CI,9CI)
- N-prop-2-ynylbenzamide
- Benzamide, N-2-propynyl-
- Benzamidopropyne
- N-2-Propynylbenzamide
- N-prop-2-yn-1-ylbenzamide
- N-(Prop-2-yn-1-yl)benzamide
- N-(PROP-2-YN-1-YL)BENZAMIDE(WXC08335)
- EN300-624301
- AKOS008955921
- N-(2-Propynyl)benzamide
- BAA46498
- 1464-98-8
- Z52404005
- N-(2-Propyn-1-yl)benzamide
- MFCD00544213
- SCHEMBL885016
- GWISAVFRFTWMQK-UHFFFAOYSA-N
- DTXSID60163367
- AS-59148
- Benzamide, N-2-propyn-1-yl-
- N-(propargyl)-benzamide
- CS-0047046
- W16032
- N-2-Propyn-1-ylbenzamide
-
- MDL: MFCD00544213
- インチ: InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12)
- InChIKey: GWISAVFRFTWMQK-UHFFFAOYSA-N
- ほほえんだ: C(NC(=O)C1C=CC=CC=1)C#C
計算された属性
- せいみつぶんしりょう: 159.06847
- どういたいしつりょう: 159.068414
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.086
- ふってん: 342.1°Cat760mmHg
- フラッシュポイント: 200.2°C
- 屈折率: 1.553
- PSA: 29.1
Benzamide,N-2-propyn-1-yl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB510581-1 g |
N-(Prop-2-yn-1-yl)benzamide |
1464-98-8 | 1g |
€283.00 | 2022-03-01 | ||
eNovation Chemicals LLC | D768249-1g |
Benzamide, N-2-propyn-1-yl- |
1464-98-8 | 95% | 1g |
$285 | 2024-06-08 | |
Enamine | EN300-624301-0.05g |
N-(prop-2-yn-1-yl)benzamide |
1464-98-8 | 95.0% | 0.05g |
$35.0 | 2025-03-21 | |
eNovation Chemicals LLC | D768249-250mg |
Benzamide, N-2-propyn-1-yl- |
1464-98-8 | 95% | 250mg |
$150 | 2024-06-08 | |
Enamine | EN300-624301-0.1g |
N-(prop-2-yn-1-yl)benzamide |
1464-98-8 | 95.0% | 0.1g |
$51.0 | 2025-03-21 | |
1PlusChem | 1P001EFN-1g |
Benzamide, N-2-propyn-1-yl- |
1464-98-8 | 95% | 1g |
$233.00 | 2025-02-19 | |
abcr | AB510581-250mg |
N-(Prop-2-yn-1-yl)benzamide; . |
1464-98-8 | 250mg |
€175.00 | 2024-08-02 | ||
abcr | AB510581-1g |
N-(Prop-2-yn-1-yl)benzamide; . |
1464-98-8 | 1g |
€283.00 | 2024-08-02 | ||
A2B Chem LLC | AA64563-250mg |
N-(Prop-2-yn-1-yl)benzamide |
1464-98-8 | 97% | 250mg |
$89.00 | 2024-04-20 | |
A2B Chem LLC | AA64563-1g |
N-(Prop-2-yn-1-yl)benzamide |
1464-98-8 | 95% | 1g |
$192.00 | 2024-04-20 |
Benzamide,N-2-propyn-1-yl- 関連文献
-
Philipp Veit,Carla Volkert,Christoph F?rster,Vadim Ksenofontov,Steffen Schlicher,Matthias Bauer,Katja Heinze Chem. Commun. 2019 55 4615
-
Axel Straube,Peter Coburger,Luis Dütsch,Evamarie Hey-Hawkins Chem. Sci. 2020 11 10657
-
Stephan Hohloch,Lisa Suntrup,Biprajit Sarkar Inorg. Chem. Front. 2016 3 67
-
Luis A. Polindara-García,Alfredo Vazquez Org. Biomol. Chem. 2014 12 7068
-
Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087
-
Srobona Sen,Fran?ois P. Gabba? Chem. Commun. 2017 53 13356
-
Kamran Amiri,Hormoz Khosravi,Saeed Balalaie,Farhad Golmohammadi,Muhammad U. Anwar,Ahmed Al-Harrasi Org. Biomol. Chem. 2019 17 8858
-
Axel Straube,Peter Coburger,Marvin Michak,Mark R. Ringenberg,Evamarie Hey-Hawkins Dalton Trans. 2020 49 16667
-
Armando Priante-Flores,Verónica Salazar-Pereda,Arnold L. Rheingold,Daniel Mendoza-Espinosa New J. Chem. 2018 42 15533
-
Estefanía Icelo-ávila,Yoarhy A. Amador-Sánchez,Luis A. Polindara-García,Luis D. Miranda Org. Biomol. Chem. 2017 15 360
Benzamide,N-2-propyn-1-yl-に関する追加情報
Recent Advances in the Study of Benzamide,N-2-propyn-1-yl- (CAS: 1464-98-8): A Comprehensive Research Brief
Benzamide,N-2-propyn-1-yl- (CAS: 1464-98-8) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its biological activities. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the key areas of interest is the role of Benzamide,N-2-propyn-1-yl- as a modulator of specific biological pathways. Recent research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory responses. The study utilized a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and its target proteins. These findings suggest that Benzamide,N-2-propyn-1-yl- could serve as a promising lead compound for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, Benzamide,N-2-propyn-1-yl- has also been investigated for its potential anticancer effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound induces apoptosis in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. The researchers employed cell viability assays, flow cytometry, and Western blot analysis to confirm the compound's mechanism of action. These results underscore the therapeutic potential of Benzamide,N-2-propyn-1-yl- in oncology, particularly for cancers with dysregulated PI3K signaling.
The synthesis and structural optimization of Benzamide,N-2-propyn-1-yl- have also been a focus of recent research. A team of chemists from the University of Cambridge (2023) developed a novel synthetic route that improves the yield and purity of the compound. Their approach involved the use of palladium-catalyzed cross-coupling reactions, which allowed for the efficient introduction of the propynyl group. This advancement not only facilitates the large-scale production of the compound but also opens up possibilities for further structural modifications to enhance its pharmacological properties.
Despite these promising findings, challenges remain in the development of Benzamide,N-2-propyn-1-yl- as a therapeutic agent. Pharmacokinetic studies have revealed that the compound exhibits limited bioavailability, which could hinder its clinical translation. To address this issue, researchers are exploring various formulation strategies, such as nanoparticle-based delivery systems, to improve its solubility and stability. Preliminary results from these studies are encouraging, but further optimization is needed to achieve the desired therapeutic outcomes.
In conclusion, Benzamide,N-2-propyn-1-yl- (CAS: 1464-98-8) represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities, coupled with recent advancements in its synthesis and formulation, make it a compelling candidate for further investigation. Future research should focus on overcoming the current limitations and advancing the compound toward preclinical and clinical development. This research brief serves as a valuable resource for professionals in the chemical biology and medicinal chemistry fields, providing insights into the latest developments and future directions for this promising compound.
1464-98-8 (Benzamide,N-2-propyn-1-yl-) 関連製品
- 26819-07-8(N-Ethyl-m-toluamide)
- 614-17-5(Benzamide, N-ethyl-)
- 1485-70-7(N-Benzylbenzamide)
- 17533-36-7(2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)
- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)
- 2172473-28-6(2-1-cyclopentyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 579511-01-6(3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)
- 1270560-93-4(tert-butyl N-2-amino-2-(6-methylpyridin-3-yl)ethylcarbamate)
- 1467100-59-9(4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)
- 115092-85-8(Carmoxirole hydrochloride)
